molecular formula C12H14N4O2 B12523785 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-35-2

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine

Cat. No.: B12523785
CAS No.: 651359-35-2
M. Wt: 246.27 g/mol
InChI Key: UBPUPPMUXQKNQJ-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 4-methoxybenzyl alcohol with pyrimidine-2,4-diamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine
  • 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine
  • Triazole-pyrimidine hybrids

Uniqueness

5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

651359-35-2

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4O2/c1-17-9-4-2-8(3-5-9)7-18-10-6-15-12(14)16-11(10)13/h2-6H,7H2,1H3,(H4,13,14,15,16)

InChI Key

UBPUPPMUXQKNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(N=C2N)N

Origin of Product

United States

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